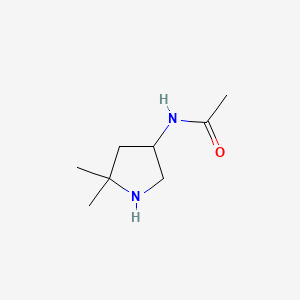![molecular formula C15H18O3 B14782151 (2S,5S,6S,9S)-5,9,13-trimethyl-3-oxatricyclo[7.4.0.0<2,6>]trideca-1(13),10-die ne-4,12-dione](/img/structure/B14782151.png)
(2S,5S,6S,9S)-5,9,13-trimethyl-3-oxatricyclo[7.4.0.0<2,6>]trideca-1(13),10-die ne-4,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-santonin is a sesquiterpene lactone compound that was historically used as an anthelminthic drug to treat parasitic worm infections . It is derived from the unexpanded flower-heads of Artemisia maritima var. stechmanniana and other related species . Alpha-santonin is known for its colorless, flat prismatic crystals that turn slightly yellow upon exposure to light .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-santonin involves several steps, including the formation of the core skeleton and the α-methylene-γ-lactone moiety . One common method involves the selective dehydrogenation of the α-methyl-γ-lactone moiety, followed by the formation of phenylseleno-substituted intermediates and subsequent oxidation .
Industrial Production Methods
Alpha-santonin is primarily isolated from natural sources, specifically from the flower buds of Artemisia species . The industrial production involves the extraction and purification of the compound from these plant sources.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-santonin undergoes various chemical reactions, including:
Oxidation: Alpha-santonin can be oxidized to form lumisantonin.
Substitution: Alpha-santonin can undergo substitution reactions to form derivatives with altered properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Reduction: Microbial strains like Cunninghamella bainieri and Mucor plumbeus are used for biotransformations.
Major Products Formed
Lumisantonin: Formed through oxidation.
1,2-Dihydro-alpha-santonin: Formed through microbial reduction.
Wissenschaftliche Forschungsanwendungen
Alpha-santonin and its derivatives have shown promise in various scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its effects on parasitic worms and other biological systems.
Medicine: Investigated for its potential anti-cancer properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
Alpha-santonin exerts its effects by paralyzing parasitic worms, allowing them to be expelled from the body . It paralyzes the anterior end of the worm while stimulating the posterior end, depending on the concentration . The exact molecular targets and pathways involved in this mechanism are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Alpha-santonin is part of the sesquiterpene lactone family, which includes compounds like parthenolide and germacrene . These compounds share similar structural features, such as the α-methylene-γ-lactone moiety, but differ in their biological activities and chemical properties . Alpha-santonin is unique in its historical use as an anthelminthic and its potential anti-cancer properties .
List of Similar Compounds
Eigenschaften
Molekularformel |
C15H18O3 |
|---|---|
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
(5aS)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7-8,10,13H,4,6H2,1-3H3/t8?,10?,13?,15-/m0/s1 |
InChI-Schlüssel |
XJHDMGJURBVLLE-KWCXHHIESA-N |
Isomerische SMILES |
CC1C2CC[C@]3(C=CC(=O)C(=C3C2OC1=O)C)C |
Kanonische SMILES |
CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


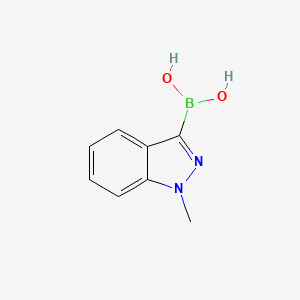
![(3S)-3-[(2-Fluorobenzoyl)amino]piperidine, N1-BOC protected](/img/structure/B14782091.png)
![2-benzyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione](/img/structure/B14782096.png)
![1-O-tert-butyl 2-O-methyl 4-[tert-butyl(dimethyl)silyl]oxy-2-ethylpyrrolidine-1,2-dicarboxylate](/img/structure/B14782101.png)
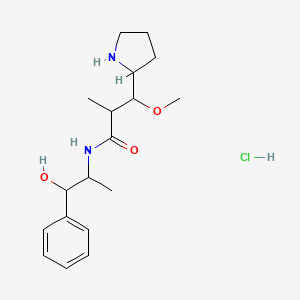
![1-methyl-4-[(2S)-2-methylpiperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B14782110.png)
![(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14782120.png)
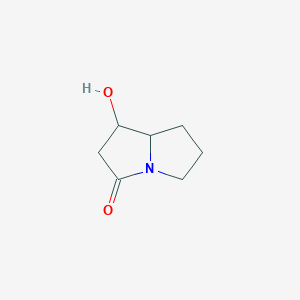
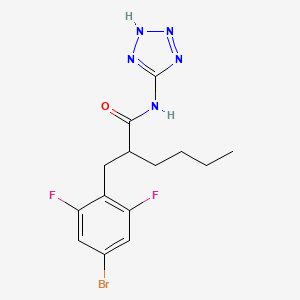
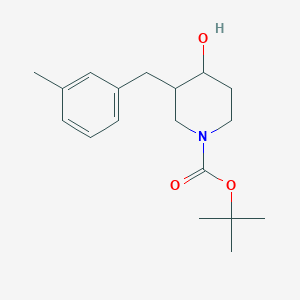
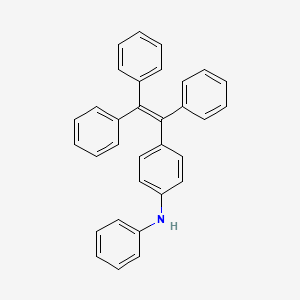

![(S)-tert-Butyl 4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B14782146.png)
